molecular formula C5H3Cl2NOS B6231231 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one CAS No. 1823383-10-3

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one

Cat. No. B6231231
CAS RN: 1823383-10-3
M. Wt: 196.1
InChI Key:
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Description

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one, also known as DCTE, is an organic compound that is used in a variety of scientific research applications. DCTE is a versatile compound that has been found to have a range of biochemical and physiological effects, making it a useful tool for scientists and researchers.

Scientific Research Applications

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one has a variety of scientific research applications. It has been used in studies of the inhibition of cytochrome P-450 enzymes and the inhibition of β-glucuronidase. It has also been used to study the effects of oxidative stress, as well as to investigate the effects of drug metabolism and drug-drug interactions. Additionally, this compound has been used to study the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of cytochrome P-450 enzymes, which are responsible for the metabolism of drugs and environmental pollutants. Additionally, this compound has been found to inhibit the activity of β-glucuronidase, which is involved in the metabolism of drugs, environmental pollutants, and other toxins.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P-450 enzymes, which can lead to decreased drug metabolism and increased drug-drug interactions. Additionally, this compound has been found to inhibit the activity of β-glucuronidase, which can lead to increased levels of toxins in the body. Furthermore, this compound has been found to increase the levels of reactive oxygen species in the body, which can lead to oxidative stress and a range of other health problems.

Advantages and Limitations for Lab Experiments

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively inexpensive and widely available. However, it is important to note that this compound can be toxic at high concentrations, so it is important to use caution when working with it. Additionally, this compound is not always stable in solution, so it is important to use the appropriate storage conditions.

Future Directions

There are a number of potential future directions for 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one research. One potential direction is to further study its effects on cytochrome P-450 enzymes and β-glucuronidase. Additionally, further research could be done to explore its potential as a therapeutic agent. Additionally, further research could be done to explore its potential applications in environmental pollution and toxicology studies. Finally, further research could be done to explore its potential applications in drug metabolism and drug-drug interactions.

Synthesis Methods

1-(dichloro-1,3-thiazol-5-yl)ethan-1-one is synthesized through a three-step process involving the reaction of 1,3-dichloro-5-thiazol, ethylene glycol, and potassium carbonate. In the first step, 1,3-dichloro-5-thiazol is reacted with ethylene glycol in the presence of potassium carbonate to form 1-(dichloro-1,3-thiazol-5-yl)ethane-1,2-diol. In the second step, this diol is oxidized with hydrogen peroxide to form this compound. In the third and final step, the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one involves the reaction of 1,3-thiazole-5-carboxylic acid with thionyl chloride to form 1,3-thiazole-5-carbonyl chloride. This intermediate is then reacted with ethyl acetate in the presence of a base to form 1-(dichloro-1,3-thiazol-5-yl)ethan-1-one.", "Starting Materials": [ "1,3-thiazole-5-carboxylic acid", "thionyl chloride", "ethyl acetate", "base" ], "Reaction": [ "1. React 1,3-thiazole-5-carboxylic acid with thionyl chloride in a suitable solvent to form 1,3-thiazole-5-carbonyl chloride.", "2. Add ethyl acetate to the reaction mixture and stir at room temperature.", "3. Add a base to the reaction mixture and stir for several hours.", "4. Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

1823383-10-3

Molecular Formula

C5H3Cl2NOS

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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